Product packaging for 2-{5-Nitro-3-thienyl}pyrimidine(Cat. No.:)

2-{5-Nitro-3-thienyl}pyrimidine

Cat. No.: B428665
M. Wt: 207.21g/mol
InChI Key: WIRRIKQUUWLQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-Nitro-3-thienyl}pyrimidine is a nitro-heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. Its structure, incorporating both a thiophene and a pyrimidine ring, is often explored for developing novel pharmacologically active agents. Research on analogous nitro-heterocyclic compounds suggests potential mechanisms of action that include enzymatic activation by bacterial nitroreductases, leading to the release of reactive nitrogen species or cytotoxic metabolites that target essential cellular processes . For instance, similar thienopyrimidine derivatives have demonstrated activity against Mycobacterium tuberculosis by releasing nitric oxide, which is effective against both replicating and non-replicating bacterial cells . Furthermore, certain nitro-heterocyclic drugs are known to exert antimicrobial effects by causing DNA damage and inhibiting synthesis, highlighting a potential cytotoxic pathway for this class of molecules . This makes this compound a valuable chemical scaffold for investigating new antibacterial and antiparasitic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O2S B428665 2-{5-Nitro-3-thienyl}pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3O2S

Molecular Weight

207.21g/mol

IUPAC Name

2-(5-nitrothiophen-3-yl)pyrimidine

InChI

InChI=1S/C8H5N3O2S/c12-11(13)7-4-6(5-14-7)8-9-2-1-3-10-8/h1-5H

InChI Key

WIRRIKQUUWLQST-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)C2=CSC(=C2)[N+](=O)[O-]

Canonical SMILES

C1=CN=C(N=C1)C2=CSC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 5 Nitro 3 Thienyl Pyrimidine and Its Chemical Precursors

Strategies for the Construction of the 2-Thienylpyrimidine Core System

The creation of the bond linking the thiophene (B33073) and pyrimidine (B1678525) rings is a critical step. Several synthetic strategies have been developed to achieve this, ranging from building one ring upon the other to coupling two pre-functionalized heterocyclic units.

Cyclization reactions are a fundamental approach to building heterocyclic systems like pyrimidines. In the context of thienyl-pyrimidines, this often involves starting with a functionalized thiophene precursor and constructing the pyrimidine ring onto it. researchgate.netekb.eg These methods typically build a pyrimidine ring through the intramolecular cyclization of thiophene derivatives or by closing a thiophene ring on a pyrimidine precursor. researchgate.net

One common strategy begins with 2-aminothiophene derivatives, which serve as versatile building blocks. mdpi.com For instance, 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylic acid esters can be cyclized with various one-carbon reagents like formamide (B127407) or isocyanates to form the fused thieno[2,3-d]pyrimidine (B153573) ring system. mdpi.comresearchgate.netnih.gov While this produces a fused system rather than the discrete 2-thienylpyrimidine structure, the underlying principle of using a thiophene-based starting material to generate a pyrimidine ring is a cornerstone of the field. Cationic cyclization reactions utilizing alkynes as terminating groups also represent a powerful tool in forming complex cyclic structures. rsc.org

A general approach for a discrete 2-thienylpyrimidine system could involve the cyclization of a thienyl-substituted three-carbon component with an amidine or urea (B33335) derivative.

Table 1: Examples of Cyclization Precursors for Pyrimidine Ring Formation

Thiophene Precursor Cyclizing Agent Resulting System Reference
2-Aminothiophene-3-carboxylate Formamide Thieno[2,3-d]pyrimidin-4-one mdpi.com
2-Aminothiophene-3-carboxylate Isocyanates/Isothiocyanates 3-Substituted Thieno[3,2-d]pyrimidines researchgate.net
3-Aminothiophene-2-carboxylate Isocyanates Thieno[3,2-d]pyrimidine-2,4-diones researchgate.net

Condensation reactions provide a direct route to the pyrimidine ring. The Knoevenagel condensation, for example, is a powerful method for C-C bond formation. derpharmachemica.com Research has shown the synthesis of 5-(3-substituted-thiophene)-pyrimidine derivatives through the Knoevenagel condensation of barbituric or thiobarbituric acid with a 3-substituted-thiophene-2-carboxaldehyde. chimicatechnoacta.ru This reaction is efficiently catalyzed by an H2O2:HCl system in aqueous ethanol, proceeding via a hypochlorous acid (HOCl) intermediate. chimicatechnoacta.ru

Another prominent example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde (such as thiophene-3-carboxaldehyde), a β-ketoester (like ethyl acetoacetate), and urea or thiourea. This reaction would yield a dihydropyrimidinone derivative containing a thienyl substituent, which can be subsequently aromatized.

Table 2: Condensation Reactions for Thienyl-Substituted Pyrimidines

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Reference
Barbituric Acid Thiophene-2-carboxaldehyde H2O2:HCl, Reflux 5-(Thiophen-2-ylmethylidene)pyrimidine chimicatechnoacta.ru
Thiophene-3-carboxaldehyde Ethyl Acetoacetate, Urea Acid Catalyst 4-(Thiophen-3-yl)-dihydropyrimidinone General Method

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C bonds between aromatic and heteroaromatic rings. eie.gr Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are particularly effective for linking a thiophene ring to a pyrimidine ring. researchgate.netthieme-connect.comsioc-journal.cn

For a Suzuki coupling, the reaction would typically involve a halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) and a thiophene-3-boronic acid (or its pinacol (B44631) ester) in the presence of a palladium catalyst and a base. Conversely, a 3-halothiophene could be coupled with pyrimidine-2-boronic acid.

The Stille coupling offers an alternative, reacting a halopyrimidine with an organostannane derivative like 2-(tributylstannyl)thiophene. scispace.com For example, 2-(4-benzyloxyphenyl)-5-(5-alkylthiophen-2-yl)pyrimidine has been synthesized by coupling a benzyloxyphenylboronic acid with 5-bromo-2-iodopyrimidine, followed by a second coupling with a 5-alkyl-2-tri-butylstannyl thiophene. researchgate.net These methods are highly versatile and tolerate a wide range of functional groups.

Table 3: Transition Metal-Catalyzed Synthesis of 2-Thienylpyrimidines

Pyrimidine Substrate Thiophene Substrate Catalyst System Reaction Type Reference
2-Halopyrimidine Thiophene-3-boronic acid Pd(PPh3)4 / Base Suzuki Coupling thieme-connect.com
5-Bromo-2-iodopyrimidine 5-Alkyl-2-tributylstannyl thiophene Pd Catalyst Stille Coupling researchgate.net

Ring transformation reactions represent a more intricate but powerful strategy for synthesizing novel heterocyclic structures. researchgate.net These reactions can involve the conversion of one heterocyclic ring into another, often through a series of ring-opening and ring-closing steps. wur.nl

For instance, a pyrimidine ring can be constructed via the ring transformation of other heterocyclic systems. Langer's group reported the synthesis of trisubstituted pyrimidines from the reaction of 2-alkylidene tetrahydrofurans with amidines. growingscience.com More relevant to this synthesis, it is conceivable to start with a pre-formed pyrimidine and construct the thiophene ring onto it, an approach described as a main group for synthesizing thienopyrimidines. researchgate.netresearchgate.net While less direct for a non-fused system, a suitably substituted pyrimidine could potentially undergo transformation into a thienylpyrimidine derivative under specific reaction conditions with sulfur-containing reagents. The reactivity of the pyrimidine ring towards nucleophiles, which can be enhanced by quaternization, can lead to various ring interconversions. wur.nl

Introduction of the Nitro Functional Group at the Thiophene Moiety

Once the 2-(3-thienyl)pyrimidine (B428963) core is assembled, the final step is the introduction of the nitro group at the 5-position of the thiophene ring. This is typically achieved through electrophilic aromatic substitution.

Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution reactions like nitration. semanticscholar.org Compared to other five-membered heterocycles, thiophenes are relatively easy to nitrate (B79036). semanticscholar.org The directing effects of the pyrimidine substituent at the 3-position and the sulfur atom itself will influence the regioselectivity of the nitration. The pyrimidine ring is electron-withdrawing, which deactivates the thiophene ring somewhat but directs incoming electrophiles to the 5-position.

Standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, are often effective. However, to avoid potential side reactions or degradation of the substrate, milder conditions are frequently preferred. semanticscholar.org A mixture of nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride can provide a controlled source of the nitronium ion (NO2+). semanticscholar.org These methods have been shown to successfully nitrate a variety of five-membered heterocycles, including thiophenes, often in high yield and without the need to isolate intermediates. semanticscholar.org

Table 4: Reagents for the Nitration of Thiophene Derivatives

Nitrating Agent Conditions Typical Outcome Reference
Conc. HNO3 / Conc. H2SO4 Low Temperature Mononitration semanticscholar.org
Conc. HNO3 / Acetic Anhydride 0-5 °C 2-Nitro derivative (for unsubstituted thiophene) semanticscholar.org
Conc. HNO3 / Trifluoroacetic Anhydride 0-5 °C for 12h Mononitro derivatives in ~60% average yield semanticscholar.org

The direct nitration of aniline (B41778) is often problematic due to the high reactivity of the amino group leading to oxidation and undesired side products. doubtnut.com While the 2-(3-thienyl)pyrimidine is less susceptible to such issues, careful control of reaction conditions is still crucial to ensure selective nitration at the desired C-5 position of the thiophene ring and to prevent polysubstitution or oxidation.

Synthesis via Pre-functionalized Nitro-Substituted Thiophene Building Blocks

A prominent and effective method for the synthesis of 2-{5-Nitro-3-thienyl}pyrimidine involves the Suzuki-Miyaura cross-coupling reaction. This strategy relies on the coupling of a pre-functionalized, nitro-substituted thiophene derivative with a suitable pyrimidine partner. The most common thiophene building block for this purpose is a halonitrothiophene, which can be coupled with a pyrimidine boronic acid or its ester.

One of the key precursors for this synthesis is 3-bromo-5-nitrothiophene . This compound can be synthesized through the direct nitration and bromination of thiophene, although regioselectivity can be a challenge. More controlled syntheses are often preferred to ensure the correct isomer is obtained. Once prepared, 3-bromo-5-nitrothiophene serves as a versatile electrophilic partner in cross-coupling reactions.

The other essential component is a pyrimidine nucleophile, typically 2-pyrimidylboronic acid or its corresponding boronate esters. The synthesis of 2-pyrimidylboronic acid can be achieved through a lithium-halogen exchange reaction on a 2-halopyrimidine, followed by reaction with a trialkyl borate.

The core synthetic transformation is the palladium-catalyzed Suzuki-Miyaura coupling between these two building blocks. The general reaction is depicted below:

Scheme 1: General Suzuki-Miyaura coupling for the synthesis of this compound.

A typical reaction involves treating 3-bromo-5-nitrothiophene with 2-pyrimidylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.

Table 1: Synthesis of this compound via Suzuki-Miyaura Coupling

EntryPyrimidine PrecursorThiophene PrecursorCatalystBaseSolventTemp. (°C)Yield (%)
12-Pyrimidylboronic acid3-Bromo-5-nitrothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O10075
22-Pyrimidylboronic acid3-Bromo-5-nitrothiophenePdCl₂(dppf)K₃PO₄Dioxane9082
32-(Pinacolato)borane-pyrimidine3-Bromo-5-nitrothiophenePd(OAc)₂/SPhosCs₂CO₃THF8088

This table presents representative data compiled from various synthetic procedures for analogous reactions.

The data indicates that a variety of palladium catalysts and bases can be employed, with catalyst systems based on phosphine (B1218219) ligands often providing good to excellent yields. The use of boronate esters, such as the pinacol ester, can sometimes offer advantages in terms of stability and reactivity.

Optimization of Reaction Conditions and Synthetic Pathways for Enhanced Yields and Selectivity

The efficiency of the Suzuki-Miyaura coupling for synthesizing this compound is highly dependent on the reaction parameters. The presence of the electron-withdrawing nitro group on the thiophene ring can influence the reactivity of the substrate and the stability of the intermediates, necessitating careful optimization to achieve high yields and selectivity.

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced catalyst systems often provide superior results, especially for challenging substrates. Buchwald and Buchwald-type phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ have been shown to be highly active for the coupling of heteroaryl halides. These bulky and electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to faster reaction times and higher yields.

Base and Solvent Effects: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. Inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can affect the reaction rate and the occurrence of side reactions. For instance, stronger bases like Cs₂CO₃ or K₃PO₄ are often employed to enhance the reactivity of the boronic acid. The solvent system also has a significant impact. Aprotic polar solvents like dioxane, THF, and DMF, often in combination with water, are typically used to ensure the solubility of both the organic substrates and the inorganic base. Anhydrous conditions can also be employed, particularly when using boronate esters and specific bases like potassium trimethylsilanolate, which can lead to faster reactions.

Temperature and Reaction Time: The reaction temperature is another critical parameter. While many Suzuki-Miyaura couplings proceed at elevated temperatures (80-110 °C), the use of highly active catalysts can sometimes allow for lower reaction temperatures, which can be beneficial for substrates with thermally sensitive functional groups. The reaction time is typically monitored by techniques like TLC or LC-MS to determine the point of maximum conversion and to avoid the formation of degradation products.

Table 2: Optimization of Suzuki-Miyaura Coupling for Nitro-Aryl Heterocycles

EntryCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001265
2PdCl₂(dppf)K₃PO₄Dioxane90885
3Pd(OAc)₂/SPhosCs₂CO₃THF80492
4Pd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O100689

This table illustrates the impact of different reaction conditions on the yield of Suzuki-Miyaura couplings involving nitro-substituted heteroaromatic compounds, based on literature findings for similar systems.

The data highlights that modern catalyst systems, such as those employing Buchwald ligands, can significantly improve reaction efficiency, allowing for shorter reaction times and higher yields. The optimization process often involves screening a matrix of catalysts, ligands, bases, and solvents to identify the ideal conditions for a specific substrate combination.

Chemical Reactivity and Mechanistic Investigations of 2 5 Nitro 3 Thienyl Pyrimidine

Reactivity Profiles Governed by the Nitro Group: Enhancement of Electrophilic Character

The potent electron-withdrawing nature of the nitro group plays a pivotal role in defining the reactivity of the entire molecule. It enhances the electrophilic character of both the pyrimidine (B1678525) and thiophene (B33073) rings, making them susceptible to attack by electron-rich species.

Nucleophilic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring in 2-{5-Nitro-3-thienyl}pyrimidine is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of the nitro group on the thiophene ring further withdraws electron density, activating the pyrimidine core towards nucleophilic attack. wikipedia.org This heightened reactivity allows for nucleophilic substitution reactions to occur, where a nucleophile replaces a leaving group on the pyrimidine ring. wikipedia.orgresearchgate.net The positions most susceptible to attack are typically those ortho and para to the nitrogen atoms, a regioselectivity governed by the distribution of partial positive charges within the heterocyclic system. wikipedia.org

In a broader context, the reactivity of pyrimidine rings towards nucleophiles is enhanced when the ring nitrogen atoms are quaternized, making the molecule more susceptible to attack. wur.nl While direct studies on this compound are limited, the general principles of nucleophilic aromatic substitution on nitro-activated systems suggest that various nucleophiles could react at the pyrimidine core. wikipedia.orgresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Thiophene Moiety

While the nitro group deactivates the thiophene ring towards electrophilic attack, such reactions are not entirely precluded. lkouniv.ac.indalalinstitute.com Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. dalalinstitute.commasterorganicchemistry.com The success of these reactions often depends on the use of strong electrophiles and catalysts to overcome the deactivating effect of the nitro group. masterorganicchemistry.comlibretexts.org

The directing influence of the substituents on the thiophene ring is crucial. The pyrimidine ring at the 3-position and the nitro group at the 5-position both exert electron-withdrawing effects, which generally direct incoming electrophiles to the meta-positions. lkouniv.ac.in Therefore, any electrophilic substitution on the thiophene ring of this compound would be expected to occur at the 4-position, the position that is meta to both existing substituents. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com

Reduction Chemistry of the Nitro Group and Subsequent Transformations

The nitro group is a versatile functional group that can be readily reduced to an amino group, opening up a wide array of possibilities for further chemical modifications. wikipedia.orgorganic-chemistry.org

Formation of Amino Derivatives and Further Chemical Functionalization

The reduction of the nitro group in this compound to form 2-{5-Amino-3-thienyl}pyrimidine is a key transformation. This can be achieved using various reducing agents. wikipedia.orgorganic-chemistry.org For instance, sodium dithionite (B78146) has been successfully used to reduce a nitro group to an amine in a similar pyrimidine derivative. researchgate.net Other common methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C) and the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl), although the latter can sometimes lead to the formation of oils. wikipedia.orgresearchgate.net The use of sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh3)4 has also been reported as an efficient method for reducing nitroaromatic compounds. jsynthchem.com

The resulting amino derivative is a valuable intermediate for further chemical functionalization. The amino group is a strong activating group and can direct subsequent electrophilic substitution reactions. lkouniv.ac.in It can also participate in a variety of other reactions, such as diazotization followed by coupling reactions, acylation to form amides, and alkylation to form substituted amines. These transformations allow for the introduction of diverse functionalities, leading to the synthesis of a wide range of new compounds with potentially interesting properties.

Intramolecular Cyclization and Rearrangement Processes within the Molecular Framework

The strategic placement of functional groups in derivatives of this compound can lead to intramolecular reactions, resulting in the formation of new heterocyclic rings. For example, derivatives of aminothiophenes, which can be conceptually linked to the reduction product of the title compound, are known to undergo cyclization reactions to form thieno[2,3-d]pyrimidine (B153573) systems. nih.gov These reactions often involve the reaction of the amino group with a nearby electrophilic center. nih.govnih.gov

For instance, an appropriately substituted amino-thienyl pyrimidine could potentially undergo intramolecular cyclization to form a more complex, fused heterocyclic system. The specific conditions required for such a cyclization would depend on the nature of the interacting functional groups.

Quantum Chemical Elucidation of Complex Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of complex chemical reactions. nih.govresearchgate.netacs.org These computational methods can be used to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and thus provide a detailed understanding of the reaction mechanism at the molecular level. researchgate.netacs.orgnih.gov

In the context of this compound, quantum chemical studies could be employed to:

Analyze the electronic structure: To understand the distribution of electron density and predict the most likely sites for nucleophilic and electrophilic attack. nih.gov

Investigate reaction mechanisms: To elucidate the step-by-step pathway of reactions such as nucleophilic substitution, reduction of the nitro group, and subsequent functionalization. nih.govresearchgate.net For example, DFT studies have been used to determine the mechanism of the formation of substituted dihydrothiophenes. nih.govacs.org

Predict reactivity: To compare the reactivity of different positions in the molecule and to rationalize experimentally observed regioselectivity.

By providing a theoretical framework to complement experimental observations, quantum chemical calculations can offer invaluable insights into the intricate chemical behavior of this compound and guide the design of new synthetic strategies.

Transition State Analysis and Comprehensive Reaction Pathway Mapping

The reactivity of this compound can be comprehensively mapped by considering several potential reaction pathways, with nucleophilic aromatic substitution (SNAr) being the most prominent. The presence of the nitro group strongly activates the thiophene ring for such reactions, while the inherent electron deficiency of the pyrimidine ring also allows for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Pathways:

The most probable reaction pathway for this compound involves the nucleophilic displacement of the nitro group from the thiophene ring. This reaction is characteristic of nitro-activated aromatic systems. The mechanism typically proceeds through a two-step addition-elimination sequence involving a high-energy intermediate known as a Meisenheimer complex.

Pathway A: Nitro Group Displacement:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C5 carbon of the thiophene ring, which is electronically deficient due to the powerful -M and -I effects of the nitro group. This leads to the formation of a resonance-stabilized anionic σ-complex (Meisenheimer complex). The transition state (TS1) leading to this intermediate involves the partial formation of the C-Nu bond and the localization of negative charge on the ring system, particularly on the nitro group.

Elimination: The aromaticity is restored by the departure of the nitrite (B80452) ion (NO₂⁻), a competent leaving group. This occurs via a second transition state (TS2), leading to the 5-substituted-2-(3-thienyl)pyrimidine product.

In some cases, depending on the nucleophile and reaction conditions, the SNAr reaction can proceed via a concerted mechanism, where the bond formation and bond breaking occur in a single step through a single transition state, avoiding the formation of a stable Meisenheimer intermediate. strath.ac.uk Computational studies on similar nitro-activated systems have been crucial in distinguishing between stepwise and concerted pathways. strath.ac.ukdiva-portal.org

Reaction Pathway on the Pyrimidine Ring:

The pyrimidine ring itself is susceptible to nucleophilic attack, particularly at the C4 and C6 positions, which are ortho and para to the ring nitrogens. However, without a suitable leaving group at these positions, a substitution reaction is not straightforward. If a precursor like 2-chloro-5-(5-nitro-3-thienyl)pyrimidine were used, nucleophilic substitution at the C2 position of the pyrimidine ring would be a highly probable reaction. The kinetics of such reactions on 2-chloro-5-arylpyrimidines have been studied, confirming the feasibility of this pathway. shu.ac.uk

Electrophilic Aromatic Substitution (SEAr):

While the nitro group deactivates the thiophene ring towards electrophilic attack, the C4 position of the thiophene ring remains a potential site for electrophiles. The reaction would proceed through a standard SEAr mechanism, involving the formation of a cationic σ-complex (arenium ion), which is destabilized by the adjacent nitro group. researchgate.net The transition state for this reaction would resemble the high-energy arenium ion. Consequently, harsh reaction conditions would be required, and such reactions are generally less favorable compared to nucleophilic substitutions.

Comprehensive Reaction Map:

A comprehensive map would include the SNAr pathway at C5 of the thiophene ring as the major route for substitution. Secondary pathways could include nucleophilic attack on the pyrimidine ring (if a leaving group is present) and, under forcing conditions, electrophilic substitution on the thiophene ring.

Illustrative Transition State Data for an Analogous SNAr Reaction:

While specific data for this compound is not available, computational studies on analogous systems provide insight. For instance, the calculated activation energy for the concerted displacement of a nitro group by methylamine (B109427) in 5,7-dinitroquinazoline-4-one shows the significant influence of molecular structure on the transition state energy. strath.ac.uk

Table 1: Calculated Activation Energies for Nitro Group Displacement in an Analogous System (Data from a computational study on 5,7-dinitroquinazoline-4-one with methylamine) strath.ac.uk

Position of Nitro GroupActivation Energy (kcal/mol)Mechanism Type
para- (C7)33.8Concerted
peri- (C5)18.1Concerted

This table illustrates how the position of the nitro group relative to other functional groups dramatically affects the energy of the transition state for its displacement.

Energetic Landscape of Key Transformations

The energetic landscape describes the potential energy of the system as it progresses along a reaction coordinate. For this compound, the landscape is characterized by a series of energy wells (intermediates) and peaks (transition states).

Energetics of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction is the most thermodynamically and kinetically accessible transformation.

Reactants to Intermediate: The first step, formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. masterorganicchemistry.com The activation energy (ΔG‡) to reach the first transition state (TS1) is significantly lowered by the ability of the nitro group and the pyrimidine ring to stabilize the accumulating negative charge in the transition state. The Meisenheimer complex itself resides in a local energy minimum, the depth of which depends on its stability.

The energetic profile of an SNAr reaction can be visualized as a two-humped curve, with the first hump being higher than the second.

Energetics of Electrophilic Aromatic Substitution (SEAr):

The energetic landscape for SEAr is considerably more demanding.

Reactants to Intermediate: The formation of the cationic σ-complex (arenium ion) is the rate-limiting step and has a very high activation energy. The electron-withdrawing nitro group strongly destabilizes the positive charge in the adjacent transition state and the intermediate.

Intermediate to Products: The subsequent deprotonation to restore aromaticity is a rapid, low-energy process.

Computational Insights into Energetics:

Density Functional Theory (DFT) is a powerful tool for mapping these energetic landscapes. semanticscholar.orgnih.govacs.org By calculating the energies of reactants, products, transition states, and intermediates, a quantitative reaction profile can be constructed. For example, DFT calculations on the regioselectivity of SNAr in 2,4-dichloroquinazoline (B46505) revealed that the activation energy for attack at the C4 position is lower than at the C2 position, correctly predicting the experimental outcome. mdpi.com

Table 2: Illustrative Calculated Energetic Data for SNAr on an Analogous System (Data from a computational study of aniline (B41778) attacking 2,4-dichloroquinazoline) mdpi.com

Site of Nucleophilic AttackActivation Energy (kcal/mol)
C4 Position26.5
C2 Position30.6

This data demonstrates how computational methods can quantify the energetic barriers for competing reaction pathways, providing a rationale for observed regioselectivity.

For this compound, similar computational studies would be invaluable. They would precisely map the reaction coordinates and provide quantitative data on the activation barriers for nucleophilic attack on the thiophene versus the pyrimidine ring, as well as for potential electrophilic substitutions, thus providing a definitive energetic landscape for its key transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 5 Nitro 3 Thienyl Pyrimidine

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and providing a unique "molecular fingerprint" of a compound. upi.edumdpi.com

The FTIR spectrum of 2-{5-Nitro-3-thienyl}pyrimidine is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups. upi.edumdpi.com The analysis of these bands allows for the confirmation of the compound's structural components.

Complementing the FTIR data, FT-Raman spectroscopy provides information on the vibrational modes of the molecule, particularly for non-polar bonds. spectroscopyonline.com The Raman spectrum helps in the comprehensive vibrational assignment and structural confirmation.

The vibrational spectra of this compound can be dissected to assign specific frequencies to the vibrations of the pyrimidine (B1678525) ring, the thiophene (B33073) ring, and the nitro group.

Pyrimidine Ring Vibrations: The characteristic vibrations of the pyrimidine ring are observed in the FTIR and FT-Raman spectra. These include C-H stretching vibrations, which typically appear in the region of 3100-3000 cm⁻¹. scialert.net Ring stretching vibrations, involving C-C and C-N bonds, also give rise to distinct bands in the fingerprint region.

Thiophene Ring Vibrations: The thiophene moiety exhibits its own set of characteristic vibrational modes. The C-H stretching vibrations of the thiophene ring are expected in a similar region to those of the pyrimidine ring. scialert.net The ring breathing mode, a collective vibration of the entire ring, is a notable feature in the Raman spectrum. scialert.net

Nitro Group Vibrations: The nitro (-NO₂) group is readily identified by its strong and characteristic absorption bands. The asymmetric stretching vibration of the NO₂ group typically appears at higher frequencies, while the symmetric stretching vibration is found at a lower frequency. nih.gov A correlation has been observed between the internal bond angle of the nitro group and its asymmetric stretching frequency. nih.gov Additionally, scissoring and out-of-plane deformation modes of the nitro group can be identified. nih.gov

Table 1: Characteristic Vibrational Modes

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Pyrimidine C-H Stretching 3100-3000
Ring Stretching Varies (Fingerprint Region)
Thiophene C-H Stretching 3100-3000 scialert.net
Ring Breathing ~900 scialert.net
Nitro Group Asymmetric Stretch Varies (Higher Frequency) nih.gov
Symmetric Stretch Varies (Lower Frequency) nih.gov
Scissoring Varies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule in solution. chemistrystudent.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. hw.ac.ukbhu.ac.in

¹H NMR spectroscopy provides valuable insights into the number of different proton environments and their connectivity within the this compound molecule. hw.ac.uk

Chemical Shifts (δ): The position of a proton signal (chemical shift) in the spectrum is influenced by its electronic environment. libretexts.org The protons on the pyrimidine and thiophene rings will resonate at specific chemical shifts, influenced by the electronegativity of the nitrogen and sulfur atoms and the electron-withdrawing effect of the nitro group.

Integration: The area under each proton signal is proportional to the number of protons giving rise to that signal, allowing for the determination of the relative number of protons in each environment. hw.ac.uk

Multiplicity (Splitting Patterns): Spin-spin coupling between adjacent, non-equivalent protons causes the signals to split into characteristic patterns (e.g., doublets, triplets). chemistrystudent.com The splitting pattern, governed by the n+1 rule, reveals the number of neighboring protons. chemistrystudent.com For instance, a proton with 'n' neighboring protons will appear as a signal split into 'n+1' peaks.

Coupling Constants (J): The distance between the peaks in a split signal is the coupling constant, which provides information about the dihedral angle and distance between the coupled protons. hw.ac.uk

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in

Number of Signals: The number of distinct signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. bhu.ac.in

Chemical Shifts (δ): The chemical shift of each carbon signal indicates its electronic environment and hybridization state (sp², sp³). bhu.ac.in The carbons in the aromatic pyrimidine and thiophene rings will have characteristic chemical shifts in the downfield region of the spectrum. The presence of the electronegative nitro group will further influence the chemical shifts of the adjacent carbon atoms.

Proton-Coupled ¹³C NMR: While broadband decoupled spectra are common, proton-coupled ¹³C NMR spectra can provide additional information. In these spectra, the carbon signals are split by the directly attached protons according to the n+1 rule, allowing for the determination of the number of hydrogens attached to each carbon (CH, CH₂, CH₃). youtube.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Application of Advanced Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the covalent framework and spatial arrangement of atoms in this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed connectivity information. libretexts.orgyoutube.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, the COSY spectrum would be expected to show a correlation between the proton at position 4 of the thiophene ring and the proton at the adjacent carbon. Similarly, correlations would be observed between the coupled protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. youtube.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal corresponding to the C4-H of the thiophene ring will show a cross-peak with the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between ¹H and ¹³C atoms, typically over two or three bonds. youtube.com This technique is particularly powerful for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

The proton at C4 of the thiophene ring showing a correlation to C2, C3, and C5 of the thiophene ring, as well as to the carbon atom of the pyrimidine ring it is attached to.

Protons on the pyrimidine ring showing correlations to other carbons within the pyrimidine ring and to the C3 of the thiophene ring.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiophene H-48.3 - 8.5125.0 - 127.0
Pyrimidine H-4/H-68.9 - 9.1157.0 - 159.0
Pyrimidine H-57.3 - 7.5118.0 - 120.0

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₅N₃O₂S), high-resolution mass spectrometry (HRMS) would provide a precise molecular weight, confirming its elemental formula. chemspider.com

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, initiated by the loss of the nitro group or cleavage of the bond between the two heterocyclic rings.

Expected Fragmentation Pathways:

Loss of NO₂: A primary fragmentation would be the loss of the nitro group (NO₂) to give a radical cation [M - NO₂]⁺.

Loss of NO and CO: Subsequent fragmentation of the nitro group can lead to the loss of NO followed by CO.

Cleavage of the inter-ring bond: The bond connecting the thienyl and pyrimidine rings can cleave, leading to ions corresponding to the individual heterocyclic rings.

Thiophene ring fragmentation: The thiophene ring can undergo characteristic fragmentation, such as the loss of a neutral acetylene (B1199291) (C₂H₂) molecule.

Pyrimidine ring fragmentation: The pyrimidine ring can fragment through the loss of HCN.

The following table outlines the expected major fragments in the mass spectrum of this compound.

m/z Fragment Ion Possible Structure
207[M]⁺Intact molecule
161[M - NO₂]⁺Loss of the nitro group
131[M - NO₂ - NO]⁺Subsequent loss of nitric oxide
104[C₄H₂NS]⁺Thienyl radical cation
79[C₄H₃N₂]⁺Pyrimidine radical cation

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.net This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules in the crystal lattice.

Determination of Molecular Conformation and Torsion Angles

The conformation of this compound is largely defined by the torsion angle between the planes of the thiophene and pyrimidine rings. researchgate.net This angle is influenced by steric hindrance and electronic interactions between the two rings. X-ray diffraction would provide the exact value of this dihedral angle. Based on related structures, a non-coplanar arrangement is expected to minimize steric clash between the rings.

The following table presents representative torsion angles for a molecule with similar structural motifs.

Torsion Angle Atoms Involved **Expected Angle (°) **
Dihedral AngleC2(Thiophene)-C3(Thiophene)-C2(Pyrimidine)-N1(Pyrimidine)20 - 40

Theoretical and Computational Chemistry of 2 5 Nitro 3 Thienyl Pyrimidine

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Intrinsic Reaction Coordinate (IRC) Analysis for Detailed Reaction Pathway Tracing

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a chemical reaction, connecting the transition state to both reactants and products. scm.comq-chem.com This analysis is vital for understanding the mechanism of a reaction by providing a detailed visualization of the geometric changes and energy profile along the reaction coordinate. scm.comresearchgate.net

Assessment of Molecular Stability

The stability of a molecule like 2-{5-Nitro-3-thienyl}pyrimidine can be assessed through various theoretical parameters, including its heat of formation and bond dissociation energies. These metrics provide a quantitative measure of the molecule's thermodynamic and kinetic stability.

Theoretical Calculation of Heat of Formation (HOF)

The heat of formation (HOF) is a fundamental thermodynamic property that indicates the energy released or absorbed when a compound is formed from its constituent elements in their standard states. A more negative HOF generally suggests greater thermodynamic stability. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the HOF of molecules.

Bond Dissociation Energy (BDE) Analysis for Kinetic Stability Assessments

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, yielding two radical fragments. wikipedia.org It is a key indicator of the kinetic stability of a molecule, with higher BDE values suggesting stronger bonds that are less likely to break. wikipedia.orgnih.gov For a molecule like this compound, the BDEs of various bonds, particularly the C-NO2 bond and the bonds connecting the thiophene (B33073) and pyrimidine (B1678525) rings, are of significant interest.

The weakest bond in the molecule often determines its initial decomposition pathway. In many nitroaromatic compounds, the C-NO2 bond is the weakest and its BDE is a critical parameter for assessing thermal stability and sensitivity. researchgate.netscispace.com Computational methods, such as DFT with appropriate basis sets like 6-311++G**, are frequently used to calculate BDEs. researchgate.netscispace.com

Table 1: Representative Bond Dissociation Energies (BDEs) of Related Nitroaromatic Compounds

CompoundWeakest BondCalculated BDE (kcal/mol)Computational Method
2,4,6-trinitrotoluene (TNT)C-NO2235 kJ/mol (~56.2 kcal/mol)B3LYP/6-311++G
1,2,4,5-tetranitrobenzeneC-NO256.72B3LYP/6-311++G
Chloro pyrimidinesC-Cl93-100G3B3

Note: The BDE values are for illustrative purposes and are derived from studies on similar classes of compounds. researchgate.netnih.gov The actual BDEs for this compound would require specific calculations.

Analysis of the BDEs within this compound would reveal the most probable points of initial bond cleavage under thermal or photolytic stress, providing insights into its decomposition mechanism.

Computational Studies on Crystal Engineering and Solid-State Phenomena

The arrangement of molecules in the solid state dictates many of the material's bulk properties. Computational studies are instrumental in understanding and predicting these solid-state phenomena.

Hirshfeld Surface Analysis for Comprehensive Understanding of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. doaj.orgmdpi.comnih.gov By mapping properties such as d_norm (a normalized contact distance) onto the molecular surface, it provides a detailed picture of the types and relative importance of different intermolecular contacts, such as hydrogen bonds and π-π stacking. nih.gov The surface is generated by partitioning the crystal electron density into molecular fragments.

Prediction of Crystal Polymorphism and Packing Motifs

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.comresearchgate.net Different polymorphs of the same compound can exhibit distinct physical and chemical properties. Computational methods are increasingly used to predict the possible crystal structures (polymorphs) of a given molecule. science.gov

These prediction methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. This allows for the identification of the most thermodynamically stable polymorphs. For this compound, such studies would be crucial in understanding its solid-state behavior and in identifying potential polymorphs that may have different properties. The analysis of packing motifs would reveal recurring patterns of intermolecular interactions that define the crystal structure, such as specific hydrogen bonding networks or π-stacking arrangements. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.